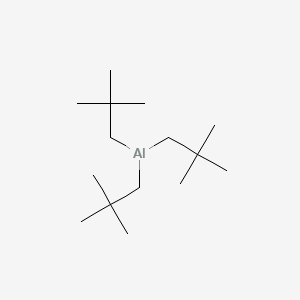
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane is an organic compound characterized by the presence of both chloromethyl and trichloromethyl groups attached to a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl methyl ether with trichloromethyl ketone in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of chloromethyl and trichloromethyl groups.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Addition Reactions: The trichloromethyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce corresponding oxides.
科学研究应用
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use as a building block for drug development.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Agricultural Chemistry: Investigated for use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane involves its reactivity due to the presence of chloromethyl and trichloromethyl groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
Chloromethyl Methyl Ether: Similar in structure but lacks the trichloromethyl group.
Trichloromethyl Ketone: Contains the trichloromethyl group but lacks the dioxolane ring.
1,3-Dioxolane Derivatives: Various derivatives with different substituents on the dioxolane ring.
Uniqueness
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane is unique due to the combination of chloromethyl and trichloromethyl groups on a dioxolane ring
属性
CAS 编号 |
4362-44-1 |
|---|---|
分子式 |
C5H6Cl4O2 |
分子量 |
239.9 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H6Cl4O2/c6-1-3-2-10-4(11-3)5(7,8)9/h3-4H,1-2H2 |
InChI 键 |
DADNQTMXKHQSRJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)C(Cl)(Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)





![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)




![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)
![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

